molecular formula C11H7F6NO2 B2853305 (E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one CAS No. 1164558-76-2

(E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one

Cat. No.: B2853305
CAS No.: 1164558-76-2
M. Wt: 299.172
InChI Key: QBSIIZGXKKBGRB-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one, also known as TFMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMB is a fluorinated derivative of curcumin, a natural phenolic compound found in turmeric.

Mechanism of Action

The mechanism of action of (E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been shown to activate the Nrf2/ARE signaling pathway, which plays a crucial role in reducing oxidative stress and inflammation. Moreover, this compound has been reported to inhibit the activation of NF-kB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. Studies have reported that this compound exhibits low toxicity and high selectivity towards cancer cells. This compound has also been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of (E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one is its simple synthesis method and high yield. This compound also exhibits low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on (E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one. One of the potential applications of this compound is in the development of novel anticancer agents. Further studies are needed to elucidate the mechanism of action of this compound and its potential targets in cancer cells. Moreover, this compound can be further modified to improve its solubility and bioavailability. Additionally, this compound can be investigated as a potential therapeutic agent for other diseases, including neurodegenerative disorders and inflammatory diseases.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound exhibits potent anticancer activity, neuroprotective properties, and anti-inflammatory effects. This compound has several advantages, including its simple synthesis method, low toxicity, and high selectivity towards cancer cells. However, its poor solubility in aqueous solutions is a limitation for its use in lab experiments. Further research is needed to elucidate the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of (E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one involves the reaction of (E)-1,1,1-trifluoro-3-buten-2-one with 2-(trifluoromethoxy)aniline in the presence of a base catalyst. The reaction proceeds through an aldol-type condensation, resulting in the formation of this compound. The synthesis of this compound is relatively simple and can be achieved in a few steps with high yield.

Scientific Research Applications

(E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one has been extensively studied for its potential applications in various fields such as cancer therapy, neuroprotection, and anti-inflammatory agents. Studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. This compound has also been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6NO2/c12-10(13,14)9(19)5-6-18-7-3-1-2-4-8(7)20-11(15,16)17/h1-6,18H/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSIIZGXKKBGRB-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=CC(=O)C(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C/C(=O)C(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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